4-(5-Fluoropyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-(5-Fluoropyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a synthetic organic compound that features a fluoropyrimidine moiety and a thiomorpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluoropyrimidine Core: Starting from a suitable pyrimidine precursor, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Thiomorpholine Introduction: The thiomorpholine ring can be introduced via nucleophilic substitution reactions, often using thiomorpholine and a suitable leaving group on the pyrimidine ring.
Morpholine Coupling: The final step might involve coupling the fluoropyrimidine-thiomorpholine intermediate with morpholine under conditions such as heating in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the fluoropyrimidine moiety or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products would depend on the specific reactions and conditions used but might include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.
Scientific Research Applications
4-(5-Fluoropyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine could have several applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, particularly if it exhibits biological activity against specific targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(5-Fluoropyrimidin-2-yl)-2-(morpholine-4-carbonyl)morpholine: Lacks the thiomorpholine ring.
4-(5-Chloropyrimidin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine: Chlorine instead of fluorine.
4-(5-Fluoropyrimidin-2-yl)-2-(piperidine-4-carbonyl)morpholine: Piperidine ring instead of thiomorpholine.
Uniqueness
The presence of both the fluoropyrimidine and thiomorpholine moieties might confer unique properties, such as specific binding affinities or reactivity profiles, distinguishing it from similar compounds.
Properties
Molecular Formula |
C13H17FN4O2S |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C13H17FN4O2S/c14-10-7-15-13(16-8-10)18-1-4-20-11(9-18)12(19)17-2-5-21-6-3-17/h7-8,11H,1-6,9H2 |
InChI Key |
VQYCLWYTPASAES-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=NC=C(C=N2)F)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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